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Compound of Interest

Compound Name: 4,6-Dihydroxy-5-methylpyrimidine

Cat. No.: B091934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the

core structure of numerous therapeutic agents, including antiviral and anticancer drugs.

Substituted 4,6-dihydroxypyrimidines are valuable intermediates in the synthesis of a wide

range of biologically active molecules. Their ability to undergo further chemical modifications

allows for the construction of complex molecular architectures necessary for targeted drug

design. This document provides a detailed protocol for the synthesis of 4,6-dihydroxy-5-
methylpyrimidine, a key building block for the development of novel pharmaceuticals. The

protocol is based on the well-established cyclocondensation reaction between a malonic ester

derivative and formamide.

Chemical and Physical Data
The following table summarizes key quantitative data for 4,6-dihydroxy-5-methylpyrimidine
and its closely related isomers for comparative purposes.
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Property
4,6-dihydroxy-5-
methylpyrimidine

4,6-dihydroxy-2-
methylpyrimidine

4,6-
dihydroxypyrimidin
e

CAS Number 63447-38-1 40497-30-1 1193-24-4

Molecular Formula C₅H₆N₂O₂ C₅H₆N₂O₂ C₄H₄N₂O₂

Molecular Weight 126.11 g/mol 126.11 g/mol 112.09 g/mol

Appearance
White to off-white

solid (predicted)
Powder Powder

Melting Point >300 °C (predicted) >300 °C >300 °C

Purity (Typical) >97% 97% 98%

Experimental Protocol: Synthesis of 4,6-dihydroxy-
5-methylpyrimidine
This protocol details the synthesis of 4,6-dihydroxy-5-methylpyrimidine via the

cyclocondensation of diethyl methylmalonate and formamide.

Materials and Reagents
Diethyl methylmalonate (DEMM)

Formamide

Sodium methoxide (NaOMe)

Methanol (anhydrous)

Hydrochloric acid (HCl), concentrated

Deionized water

Round-bottom flask

Reflux condenser
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Magnetic stirrer with heating plate

Ice bath

Standard laboratory glassware

Filtration apparatus

Procedure
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an

inert atmosphere (e.g., nitrogen or argon).

Addition of Reagents: To the stirred solution of sodium methoxide, add formamide (2.1

equivalents). Subsequently, add diethyl methylmalonate (1.0 equivalent) dropwise to the

reaction mixture.

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-5

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.

Remove the methanol under reduced pressure.

Dissolve the resulting residue in deionized water.

Cool the aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of

concentrated hydrochloric acid.

A precipitate of 4,6-dihydroxy-5-methylpyrimidine will form.

Stir the suspension in the ice bath for an additional 1-2 hours to ensure complete

precipitation.

Purification:
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Collect the solid product by vacuum filtration.

Wash the filter cake with cold deionized water and then with a small amount of cold

methanol to remove any remaining impurities.

Dry the purified product under vacuum to a constant weight.

Expected Yield
Yields for this specific reaction are not widely reported, but based on analogous syntheses of

similar pyrimidine derivatives, a yield of 70-85% can be reasonably expected.[1]

Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 4,6-dihydroxy-5-
methylpyrimidine.
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Caption: Workflow for the synthesis of 4,6-dihydroxy-5-methylpyrimidine.
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Application in Drug Discovery: Kinase Inhibition
Derivatives of 4,6-dihydroxypyrimidine are widely explored as kinase inhibitors in drug

discovery. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of

ATP in the kinase active site. The hydroxyl groups at positions 4 and 6, along with the methyl

group at position 5, provide points for further chemical modification to enhance binding affinity

and selectivity for specific kinases.
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Role of Pyrimidine Derivatives in Kinase Inhibition
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Caption: Generalized pathway for the development of pyrimidine-based kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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